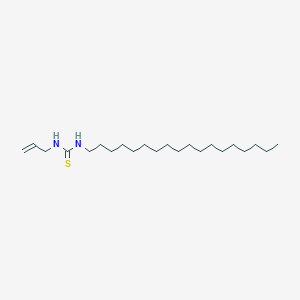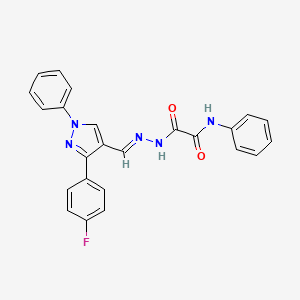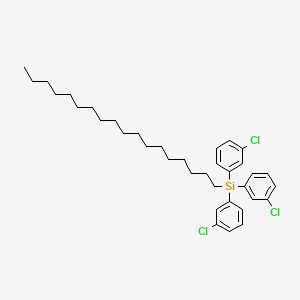
Thiourea, N-octadecyl-N'-2-propen-1-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N’-octadecylthiourea is an organic compound belonging to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This particular compound features an allyl group (a three-carbon chain with a double bond) and an octadecyl group (an eighteen-carbon chain) attached to the nitrogen atoms. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-N’-octadecylthiourea typically involves the reaction of allyl isothiocyanate with octadecylamine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or ethanol under reflux conditions. The general reaction scheme is as follows:
Allyl isothiocyanate+Octadecylamine→N-allyl-N’-octadecylthiourea
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of N-allyl-N’-octadecylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N-allyl-N’-octadecylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The allyl and octadecyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the reagents used.
Aplicaciones Científicas De Investigación
N-allyl-N’-octadecylthiourea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized as a corrosion inhibitor and in the formulation of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-allyl-N’-octadecylthiourea involves its interaction with various molecular targets. The sulfur atom in the thiourea group can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand in coordination chemistry. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity and exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-allylthiourea: Lacks the octadecyl group, making it less hydrophobic and less effective in certain applications.
N-octadecylthiourea: Lacks the allyl group, which may reduce its reactivity in certain chemical reactions.
Thiourea: The simplest member of the thiourea family, lacking both the allyl and octadecyl groups.
Uniqueness
N-allyl-N’-octadecylthiourea is unique due to the presence of both the allyl and octadecyl groups, which confer specific chemical and physical properties. The allyl group enhances its reactivity, while the octadecyl group increases its hydrophobicity, making it suitable for applications in non-polar environments and enhancing its potential as a corrosion inhibitor and antimicrobial agent.
Propiedades
Número CAS |
7460-25-5 |
|---|---|
Fórmula molecular |
C22H44N2S |
Peso molecular |
368.7 g/mol |
Nombre IUPAC |
1-octadecyl-3-prop-2-enylthiourea |
InChI |
InChI=1S/C22H44N2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24-22(25)23-20-4-2/h4H,2-3,5-21H2,1H3,(H2,23,24,25) |
Clave InChI |
LEJAJYAFJCVHOB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=S)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11954583.png)


![2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido)-4-(methylsulfanyl)butanoic acid](/img/structure/B11954605.png)




![1-{[(2,5-Dimethylphenyl)imino]methyl}-2-naphthol](/img/structure/B11954647.png)
![3-[Di(3-aminophenyl)phosphoryl]aniline](/img/structure/B11954652.png)



